3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde
Description
3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde is a substituted biphenyl derivative featuring a chlorine atom at the 3' position, methyl groups at the 3 and 4' positions, and a carbaldehyde functional group at the 4 position. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their aromatic and reactive aldehyde groups .
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-3-4-13(8-15(10)16)12-5-6-14(9-17)11(2)7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDGKRPDHNSSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common reagents include:
-
Potassium permanganate (KMnO₄) in acidic or alkaline conditions.
-
Chromium trioxide (CrO₃) in aqueous sulfuric acid.
Example Reaction:
3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde → 3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid
Conditions: KMnO₄ (1.5 eq.), H₂O/acetone (3:1), 60°C, 6 hours .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using:
-
Sodium borohydride (NaBH₄) in methanol.
-
Lithium aluminum hydride (LiAlH₄) in anhydrous THF.
Example Reaction:
this compound → 3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-methanol
Yield: ~85% with LiAlH₄ (2 eq.), THF, 0°C → RT, 2 hours .
Nucleophilic Aromatic Substitution
The chlorine atom undergoes substitution with nucleophiles under basic conditions:
Schiff Base Formation
The aldehyde reacts with primary amines to form imines:
General Reaction:
R-NH₂ + this compound → R-N=CH-(biphenyl derivative) + H₂O
Conditions: Ethanol, reflux, 4–6 hours .
Example: Reaction with 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine yields a bis-Schiff base (89% yield) .
Electrophilic Aromatic Substitution
The biphenyl ring undergoes electrophilic substitution, with regioselectivity influenced by substituents:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling: Reacts with arylboronic acids to form extended biphenyl systems.
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, toluene/H₂O (3:1), 80°C .
Example Product: 3'-Chloro-3,4'-dimethyl-4-(4-methoxyphenyl)-[1,1'-biphenyl]-4-carbaldehyde (68% yield) .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C under nitrogen . Major degradation products include:
Biological Activity Correlations
Derivatives of this compound show:
Scientific Research Applications
Organic Synthesis
3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde serves as an intermediate in synthesizing more complex organic molecules. Its versatility allows chemists to create various derivatives through substitution reactions, oxidation, and reduction processes.
Biological Studies
The compound is utilized in biological research to investigate enzyme-catalyzed reactions. Its reactive aldehyde group can form covalent bonds with nucleophilic sites on proteins, making it valuable for studying protein functions and interactions.
Material Science
In industry, this compound finds applications in producing advanced materials such as polymers and liquid crystals. Its unique chemical properties enable the development of materials with specific functionalities suitable for electronic and optical applications.
Case Studies
Mechanism of Action
The mechanism of action of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Positional Isomerism: 3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde
Halogen Variation: 3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Chloro Positional Isomers: 2'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
Simpler Analog: 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
Research Implications and Gaps
- Synthetic Challenges : Methyl and halogen positioning significantly impact reaction yields and pathways. For example, the discontinued status of 3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde suggests synthetic or commercial viability issues .
- Environmental and Safety Considerations : Polychlorinated biphenyl (PCB) analogs (e.g., PCB-147, PCB-149) highlight the environmental persistence of chlorinated aromatics, urging caution in handling and disposal .
- Data Limitations : Physical properties (melting/boiling points) for the target compound remain unlisted; extrapolation from analogs is necessary.
Biological Activity
3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1994157-12-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The compound features a biphenyl structure with a chloro and two methyl substituents, which may influence its biological activity. The synthesis often involves the reaction of substituted aromatic compounds with aldehydes or other electrophiles. The molecular formula is with a molar mass of 260.72 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research.
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. The cytotoxic effects were evaluated using a crystal violet microtiter plate assay, which measures the antiproliferative activity of compounds on actively dividing cells.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic (DAN-G) | 5.2 |
| Lung (LCLC-103H) | 7.8 |
| Cervical (SISO) | 6.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound displayed significant activity against pancreatic and cervical cancer cell lines, suggesting its potential as an antitumor agent .
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that it may activate caspase pathways leading to programmed cell death .
Case Studies
Several case studies highlight the effectiveness of this compound in different cancer types:
- Case Study 1 : A study involving pancreatic cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- Case Study 2 : In lung cancer models, the compound was found to enhance the efficacy of standard chemotherapy agents, suggesting a synergistic effect that could improve treatment outcomes.
Q & A
Basic: What synthetic methodologies are most effective for preparing 3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves Suzuki-Miyaura coupling to construct the biphenyl core, followed by regioselective chlorination and methylation. Key steps include:
- Suzuki Coupling: Aryl boronic acids and halides are reacted under palladium catalysis (e.g., Pd(PPh₃)₄) in THF/water at 80°C .
- Vilsmeier-Haack Formylation: Introduces the aldehyde group at the 4-position using POCl₃ and DMF .
- Chlorination/Methylation: Substituents are added via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃ for chloro groups) or alkylation (e.g., CH₃I/K₂CO₃).
Critical Conditions: Strict temperature control (<0°C during chlorination) and anhydrous solvents (THF, DCM) prevent side reactions. Yields >70% are achievable with stoichiometric catalyst loading .
Advanced: How do chloro and methyl substituents influence the electronic and steric properties of the biphenyl carbaldehyde scaffold?
Answer:
- Electronic Effects: The electron-withdrawing chloro group at the 3' position decreases electron density on the biphenyl ring, stabilizing the aldehyde via resonance. Methyl groups at 3 and 4' positions donate electrons inductively, creating a polarized system .
- Steric Effects: Methyl groups introduce steric hindrance, affecting molecular packing (confirmed by XRD) and reactivity in nucleophilic additions .
Analytical Techniques:
Advanced: In enzyme inhibition studies (e.g., MAO-B), how do structural modifications of this compound affect binding affinity, and what validation methods are used?
Answer:
- Binding Affinity: The chloro group enhances hydrophobic interactions with MAO-B’s active site, while methyl groups improve selectivity by reducing off-target binding .
- Validation Methods:
- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., kynuramine for MAO-B) .
- Molecular Docking: Simulations (AutoDock Vina) correlate substituent positions with binding energy (ΔG ≤ -9 kcal/mol observed) .
- X-ray Crystallography: Resolve enzyme-ligand complexes to confirm binding modes .
Basic: What purification protocols ensure high purity of this compound for pharmacological assays?
Answer:
- Chromatography: Use silica gel column chromatography with hexane/ethyl acetate (3:1) for initial purification.
- Recrystallization: Dissolve in hot ethanol and cool to -20°C for crystal formation (purity >98% by HPLC) .
- Analytical QC:
Advanced: How can researchers resolve contradictions in reported biological activities of derivatives, and what controls ensure reproducibility?
Answer:
- Data Contradictions: Variations in assay conditions (e.g., enzyme source, buffer pH) may alter IC₅₀ values. For example, MAO-B from human vs. rodent sources shows differing inhibition profiles .
- Methodological Controls:
- Standardized Assays: Use recombinant enzymes and validated substrates (e.g., FDA-approved MAO-B inhibitors as positive controls) .
- Batch Consistency: Characterize each compound batch via NMR, HRMS, and elemental analysis .
- In Silico Validation: Cross-check docking results with experimental kinetics to identify false positives .
Advanced: What strategies mitigate decomposition of the aldehyde group during long-term storage?
Answer:
- Stabilization Methods:
- Inert Atmosphere: Store under argon at -20°C to prevent oxidation.
- Derivatization: Convert to oximes or hydrazones temporarily; regenerate aldehyde via mild acid hydrolysis before use .
- Stability Monitoring:
Basic: What spectroscopic techniques are essential for structural elucidation of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
